(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
CAS No.: 444185-11-9
Cat. No.: VC7251044
Molecular Formula: C23H22N4O6S
Molecular Weight: 482.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 444185-11-9 |
|---|---|
| Molecular Formula | C23H22N4O6S |
| Molecular Weight | 482.51 |
| IUPAC Name | (E)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| Standard InChI | InChI=1S/C23H22N4O6S/c1-31-19-10-14(11-20(32-2)22(19)33-3)4-9-21(28)24-23-17-12-34-13-18(17)25-26(23)15-5-7-16(8-6-15)27(29)30/h4-11H,12-13H2,1-3H3,(H,24,28)/b9-4+ |
| Standard InChI Key | OAEQFSDCKBUIMX-RUDMXATFSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
The compound (E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a heterocyclic derivative that combines a thienopyrazole scaffold with functionalized nitrophenyl and trimethoxyphenyl groups. Compounds of this nature are often explored for their biological activities due to their structural diversity and potential interactions with biological targets.
This article provides an in-depth analysis of the compound's chemical structure, synthesis pathways, physicochemical properties, and potential applications in medicinal chemistry.
Synthesis Pathway
The synthesis of this compound typically involves:
-
Formation of the thieno[3,4-c]pyrazole core:
-
Starting from commercially available precursors such as substituted thiophenes and hydrazines.
-
Cyclization reactions under acidic or basic conditions to form the pyrazole ring.
-
-
Introduction of the nitrophenyl group:
-
Through electrophilic substitution or coupling reactions using nitrobenzene derivatives.
-
-
Attachment of the acrylamide moiety:
-
Via amide bond formation using acryl chloride or related intermediates in the presence of coupling agents like EDC or DCC.
-
-
Final modifications:
-
Incorporation of the trimethoxyphenyl group through nucleophilic substitution or condensation reactions.
-
Analytical Characterization
The compound's structure can be confirmed using advanced spectroscopic techniques:
-
NMR Spectroscopy (¹H and ¹³C): To identify specific chemical environments.
-
Mass Spectrometry (MS): To verify molecular weight.
-
Infrared Spectroscopy (IR): To confirm functional groups (e.g., amide carbonyl stretching).
-
X-ray Crystallography: For detailed molecular geometry and intermolecular interactions.
Biological Activity and Applications
Compounds with similar scaffolds have demonstrated a range of biological activities:
-
Anti-inflammatory Potential:
-
Anticancer Properties:
-
Antimicrobial Activity:
Table 2: Potential Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume